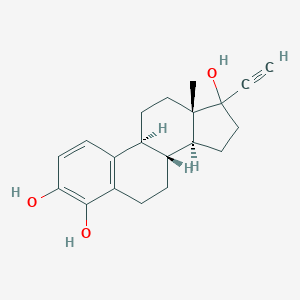

4-羟基炔雌醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

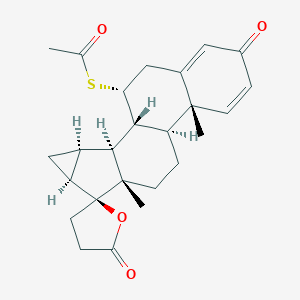

4-Hydroxy Ethynyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen. This compound is characterized by the presence of a hydroxyl group at the fourth position and an ethynyl group at the seventeenth position of the estradiol molecule. It is known for its potent estrogenic activity and is used in various scientific and medical applications.

科学研究应用

4-Hydroxy Ethynyl Estradiol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and cancer treatment.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.

作用机制

Target of Action

4-Hydroxy Ethynyl Estradiol is a derivative of Ethinylestradiol (EE), a synthetic form of the natural estrogen, estradiol . The primary targets of EE are the estrogen receptors, which are the biological targets of estrogens like estradiol .

Mode of Action

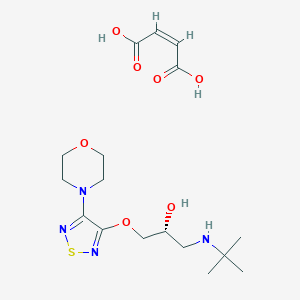

EE acts as an agonist of the estrogen receptors . It interacts with these receptors, causing changes in the body similar to those caused by natural estrogens . Compared to estradiol, EE is more resistant to metabolism, has improved bioavailability when taken orally, and shows relatively increased effects in certain parts of the body like the liver and uterus .

Biochemical Pathways

The metabolism of EE involves transformation by catechol O-methyltransferase of 2- and 4-hydroxy-EE .

Pharmacokinetics

EE has a bioavailability of 38–48% . It is primarily metabolized in the liver, primarily by CYP3A4 . The elimination half-life of EE is between 7–36 hours , and it is excreted in feces (62%) and urine (38%) .

Result of Action

The action of EE can result in various physiological effects. For instance, it is widely used in birth control pills in combination with progestins . The general side effects of EE include breast tenderness and enlargement, headache, fluid retention, and nausea among others . In men, EE can cause breast development, feminization in general, hypogonadism, and sexual dysfunction .

Action Environment

The action, efficacy, and stability of EE can be influenced by various environmental factors. For instance, it has been found that EE and other human pharmaceutical estrogens persistently contaminate surface water, affecting the physiology of aquatic fauna and humans at extremely low concentrations . Therefore, the occurrence and abundance of estrogens in aquatic environments present a serious risk to public health .

安全和危害

未来方向

生化分析

Biochemical Properties

4-Hydroxy Ethynyl Estradiol interacts with various enzymes, proteins, and other biomolecules. It is a minor metabolite of estradiol . It is estrogenic, similarly to many other hydroxylated estrogen metabolites .

Cellular Effects

4-Hydroxy Ethynyl Estradiol has a significant impact on various types of cells and cellular processes. It has been found to have a strong neuroprotective effect against oxidative neurotoxicity . It exerts a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats .

Molecular Mechanism

The mechanism of action of 4-Hydroxy Ethynyl Estradiol involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 . This suggests that 4-Hydroxy Ethynyl Estradiol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of 4-Hydroxy Ethynyl Estradiol change over time in laboratory settings. It has been observed that polyvinylpyrrolidone combined with any solvents was able to consistently produce a stable solid dispersion with 4-Hydroxy Ethynyl Estradiol .

Dosage Effects in Animal Models

The effects of 4-Hydroxy Ethynyl Estradiol vary with different dosages in animal models. It has been observed that 4-Hydroxy Ethynyl Estradiol exerts a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats .

Metabolic Pathways

4-Hydroxy Ethynyl Estradiol is involved in various metabolic pathways. Analysis of brain microsomal enzymes shows that estrogen 4-hydroxylation is the main metabolic pathway in the central nervous system .

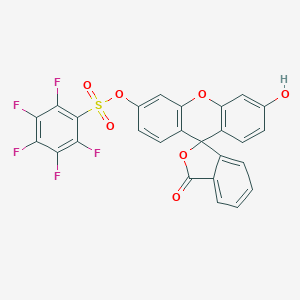

Transport and Distribution

4-Hydroxy Ethynyl Estradiol is transported and distributed within cells and tissues. Ethinylestradiol can be glucuronidated by UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7 . It is also sulfated by SULT1A1, SULT1A3, and SULT1E1 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ethynyl Estradiol typically involves the hydroxylation of ethynyl estradiol. One common method includes the use of a hydroxylating agent such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent like acetone or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete hydroxylation.

Industrial Production Methods: In industrial settings, the production of 4-Hydroxy Ethynyl Estradiol may involve more scalable processes such as catalytic hydroxylation using metal catalysts. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

化学反应分析

Types of Reactions: 4-Hydroxy Ethynyl Estradiol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The ethynyl group can be reduced to form ethyl derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate in solvents like acetone or dichloromethane.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

Oxidation: Formation of 4-oxo ethynyl estradiol.

Reduction: Formation of 4-hydroxy ethyl estradiol.

Substitution: Formation of 4-alkoxy or 4-acetoxy ethynyl estradiol.

相似化合物的比较

Estradiol: The parent compound with similar estrogenic activity but lacks the ethynyl and hydroxyl modifications.

Ethynyl Estradiol: Similar structure but lacks the hydroxyl group at the fourth position.

4-Hydroxy Estradiol: Similar structure but lacks the ethynyl group at the seventeenth position.

Uniqueness: 4-Hydroxy Ethynyl Estradiol is unique due to its combined hydroxyl and ethynyl modifications, which enhance its estrogenic activity and stability compared to its analogs. This makes it a valuable compound for research and therapeutic applications.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Hydroxy Ethynyl Estradiol involves the conversion of estradiol to 4-hydroxy estradiol followed by the addition of an ethynyl group to the hydroxyl group at position 17.", "Starting Materials": [ "Estradiol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Acetylene gas", "Palladium on carbon" ], "Reaction": [ "Estradiol is reacted with sodium hydroxide and hydrogen peroxide in acetic acid to form 4-hydroxy estradiol.", "4-hydroxy estradiol is then reacted with acetylene gas in the presence of palladium on carbon catalyst to add an ethynyl group to the hydroxyl group at position 17, forming 4-Hydroxy Ethynyl Estradiol." ] } | |

CAS 编号 |

50394-90-6 |

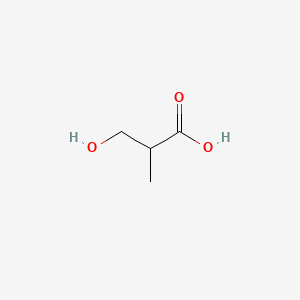

分子式 |

C20H24O3 |

分子量 |

312.4 g/mol |

IUPAC 名称 |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-triol |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)11-9-16-14-4-5-15-12(6-7-17(21)18(15)22)13(14)8-10-19(16,20)2/h1,6-7,13-14,16,21-23H,4-5,8-11H2,2H3/t13-,14-,16+,19+,20+/m1/s1 |

InChI 键 |

SYFHJXSYRPNSOI-RXUQYVRZSA-N |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4O)O |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O |

规范 SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O |

同义词 |

(17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol; 17α-Ethynylestra-1,3,5(10)-triene-3,4,17β-triol; 19-Nor-17α-pregna-1,3,5(10)-trien-20-yne-3,4,17-triol; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)

![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)